(脱氨基-Cys1,Val4,D-Arg8)-加压素

描述

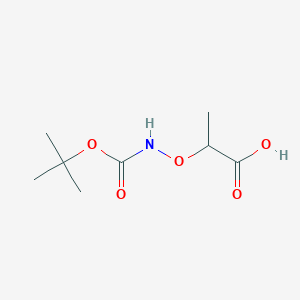

去氨加压素(DVDAVP),也称为1-脱氨-4-缬氨酸-8-D-精氨酸-加压素,是一种合成加压素类似物。加压素是一种肽激素,在调节人体水分潴留中起着至关重要的作用。 去氨加压素是加压素的一种修饰形式,其中特定的氨基酸被改变以增强其稳定性和活性 .

科学研究应用

去氨加压素具有广泛的科学研究应用:

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 研究其在调节水分潴留及其与加压素受体相互作用中的作用。

医学: 由于其抗利尿特性,用于治疗糖尿病性尿崩症和夜尿症等疾病。

工业: 用于开发基于肽的药物和治疗剂

作用机制

去氨加压素通过与加压素受体,特别是肾脏中的 V2 受体相互作用发挥其作用。这种相互作用导致水通道蛋白水通道插入集合管的顶端膜,增加水的重吸收。 此外,去氨加压素可以激活 V1a 受体,导致释放 von Willebrand 因子和凝血因子 VIII .

生化分析

Biochemical Properties

Dvdavp interacts with various enzymes, proteins, and other biomolecules. It is known to increase plasma levels of hemostatic factors . The compound acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It interacts with V1, V2, or V3 receptors, each having different signal cascade systems .

Cellular Effects

Dvdavp has significant effects on various types of cells and cellular processes. It influences cell function by acting mainly on the cells of the distal part of the nephron and the collecting tubules in the kidney . It also significantly increases plasma concentrations of von Willebrand factor (vWF), Factor VIII, and tissue plasminogen activator (t-PA) in vivo in patients with mild or moderate Hemophilia A or Type I von Willebrand’s disease .

Molecular Mechanism

The mechanism of action of Dvdavp involves its binding to V2 receptors, which signals for the translocation of aquaporin channels via cytosolic vesicles to the apical membrane of the collecting duct . This results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Temporal Effects in Laboratory Settings

The effects of Dvdavp change over time in laboratory settings. For instance, a study showed that peak responses occurred in the 60–89 minute post-Dvdavp sampling period . More than 92% of individuals tested achieved a post-Dvdavp vWF: RCoF value of >0.80 U/mL .

Dosage Effects in Animal Models

The effects of Dvdavp vary with different dosages in animal models. For instance, a study showed that high doses of perioperative Dvdavp inhibited lymph node and early blood-borne metastasis and significantly prolonged survival .

Metabolic Pathways

Dvdavp is involved in metabolic pathways that control the water content in the body . It acts on the cells of the distal part of the nephron and the collecting tubules in the kidney, interacting with V1, V2, or V3 receptors with differing signal cascade systems .

Transport and Distribution

Dvdavp is transported and distributed within cells and tissues. It acts mainly on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Subcellular Localization

The subcellular localization of Dvdavp is primarily at the cells of the distal part of the nephron and the collecting tubules in the kidney . This localization is crucial for its role in controlling the water content in the body .

准备方法

合成路线和反应条件

去氨加压素的合成涉及使用Boc(叔丁氧羰基)化学方法手动组装肽。前体是在原位中和的情况下组装的,在第6位包含一个半胱氨酸残基。 Boc脱保护使用纯三氟乙酸 (TFA) 完成,偶联反应在二甲基甲酰胺 (DMF) 中进行,使用四当量的Boc-氨基酸 .

工业生产方法

去氨加压素的工业生产遵循类似的合成路线,但规模更大。 高效液相色谱 (HPLC) 和质谱 (MS) 用于纯化和分析,以确保最终产品的质量和纯度 .

化学反应分析

反应类型

去氨加压素会发生各种化学反应,包括:

氧化: 半胱氨酸残基可以形成二硫键,导致二聚化。

还原: 二硫键可以还原为游离硫醇基团。

取代: 可以取代氨基酸残基来改变肽的性质.

常用试剂和条件

氧化: 过氧化氢或碘可用于氧化半胱氨酸残基。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP) 可用于还原。

形成的主要产物

相似化合物的比较

类似化合物

地美加压素: 另一种合成加压素类似物,具有类似的抗利尿特性。

催产素: 一种与加压素结构相似但生理功能不同的肽激素。

精氨酸加压素: 加压素的天然形式,具有类似的受体相互作用

独特性

去氨加压素的独特性在于其特定的修饰,包括半胱氨酸的脱氨和精氨酸被 D-精氨酸取代。 这些修饰增强了其稳定性,减少了升压作用,并延长了其半衰期,与天然加压素相比 .

属性

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRFHAVFOSSOX-WSFLLCRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658832 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-23-9 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)